molecular formula C11H22N4O3 B1377362 tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate CAS No. 1432680-23-3

tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate

Cat. No.: B1377362
CAS No.: 1432680-23-3
M. Wt: 258.32 g/mol
InChI Key: IYHBQAMSVJKOHY-UHFFFAOYSA-N
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Description

“tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1432680-23-3 . It has a molecular weight of 258.32 . The compound is in powder form and is typically stored at a temperature of 4°C .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 258.32 . It’s typically stored at a temperature of 4°C . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthetic Routes and Industrial Production

A study on the synthetic routes of vandetanib highlighted the industrial significance of related compounds, including tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, which demonstrates the commercial value and higher yield potential in manufacturing scale. This implies that tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate and its analogs could have similar industrial applicability in synthesizing pharmacologically important compounds (W. Mi, 2015).

Chiral Sulfinamide in Asymmetric Synthesis

Research on chiral sulfinamides, closely related to tert-butyl compounds, shows their extensive use as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being a gold standard for asymmetric synthesis of N-heterocycles. This underscores the potential for this compound in asymmetric synthesis and the production of therapeutically significant compounds (R. Philip et al., 2020).

Antimycobacterial Activity

Piperazine derivatives have been reported for their potent antimycobacterial properties, highlighting the significance of piperazine as a core structure in the development of new therapeutic agents against Mycobacterium tuberculosis. This suggests that this compound could be a valuable scaffold for designing new antimycobacterial agents (P. Girase et al., 2020).

Broad Therapeutic Potential

The broad therapeutic potential of piperazine derivatives, evident in their application across various pharmaceutical domains such as antipsychotic, anti-inflammatory, and antihistamine drugs, indicates the versatility of this compound. This compound, by virtue of its piperazine core, may be adaptable for diverse therapeutic applications, with slight modifications to its structure influencing its medicinal potential significantly (A. Rathi et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

tert-butyl 4-[amino(methyl)carbamoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-7-5-14(6-8-15)9(16)13(4)12/h5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHBQAMSVJKOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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